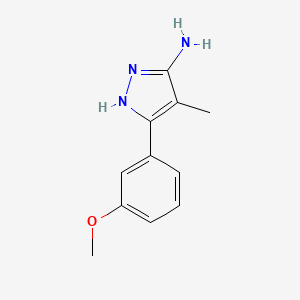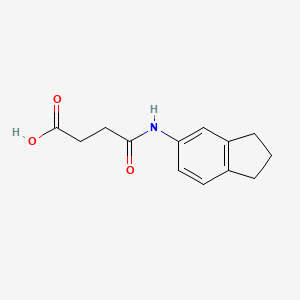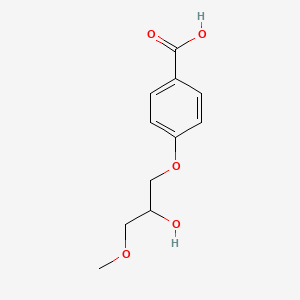
5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with methoxyphenyl and pyrazole components have been synthesized and studied, providing insights into the potential properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting appropriate starting materials and characterized by various spectroscopic techniques . Similarly, other pyrazole derivatives were synthesized through condensation reactions, as seen in the synthesis of various 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles . These methods could potentially be adapted for the synthesis of "5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was elucidated using this method . The molecular geometries and electronic structures can also be optimized and calculated using ab-initio methods, as demonstrated in the study of similar compounds . These analyses provide valuable information about the molecular conformation and electronic distribution, which are essential for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substitution pattern on the pyrazole ring. For instance, the presence of methoxy and phenyl groups can affect the electron density and steric hindrance, which in turn influences the compound's behavior in reactions. The studies provided do not detail specific reactions for "5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine," but they do provide insights into the reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG . The solvent effects on structural parameters can also be investigated to understand the solubility and reactivity in different environments . Spectroscopic methods like NMR, mass spectra, FT-IR, and UV-Visible are used to characterize the compounds and confirm their structures . These properties are crucial for the development of pyrazole derivatives for practical applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been conducted on the synthesis of related pyrazole compounds, highlighting methodologies for creating compounds with potential biological activities. Studies such as the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide demonstrate the synthetic routes to obtain pyrazole derivatives with good yields (H. Liming et al., 2003). Similarly, research on the crystal structure of related pyrazole compounds provides insights into their molecular configuration, aiding in the understanding of their chemical behavior and potential interactions (Ziqing Cao et al., 2010).
Antimicrobial and Biological Activities
Novel pyrazoline and isoxazoline derivatives synthesized from related compounds have been evaluated for their antimicrobial properties, showing significant to moderate activity against various microorganisms. This research indicates the potential for developing new antimicrobial agents based on pyrazole chemistry (S. Jadhav et al., 2009).
Material Science and Chemistry Applications
The electrochemical oxidation of catechol derivatives in the presence of pyrazolone compounds explores their utility in synthetic chemistry, particularly in creating materials with specific properties for medical applications. Such research demonstrates the versatility of pyrazole derivatives in various scientific fields (H. R. L. Zhad et al., 2012).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and quantum chemical calculations on related compounds, provide insights into their potential biological effects and molecular interactions. These studies are crucial for understanding the pharmacological potential of new compounds, guiding the design of molecules with desired biological activities (A. Viji et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGOWVIPYKYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)


![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)




![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)